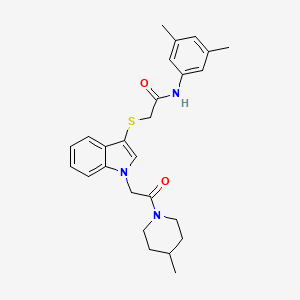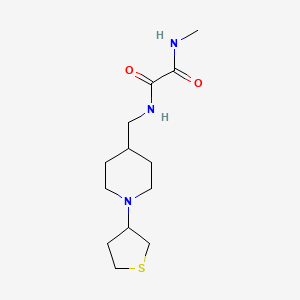
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as part of a research program to develop new pain medications. However, it was never approved for medical use due to its high potency and potential for abuse.
Scientific Research Applications
HIV-1 Inhibition
A study on "N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide" (a compound structurally related to the query) reported its application in enhancing the binding of anti-gp120 monoclonal antibodies toward envelope (Env) protein, suggesting potential use in HIV-1 inhibition strategies. The compound reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4, enhancing the neutralizing activities of certain antibodies against HIV-1, pointing towards its application in HIV-1 research and therapy (Yoshimura et al., 2010).
Antimicrobial Activity
Compounds with structural similarity to the query, such as piperidin-4-one oximes and their derivatives, have been synthesized and evaluated for their antimicrobial activity. This indicates a research application in the development of new antimicrobial agents. These novel compounds were characterized and tested against various bacterial and fungal strains, demonstrating the potential for antimicrobial agent development (Sivakumar, Krishnan, & Thanikachalam, 2013).
Cannabinoid Receptor Antagonism
Research has been conducted on compounds structurally related to "N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide" for their potential as cannabinoid receptor antagonists. These studies are aimed at understanding the role of cannabinoid receptors in various physiological and pathological processes, which could lead to the development of novel therapeutics for conditions such as obesity, addiction, and pain management (Ruiu et al., 2003).
Neuroprotective Effects
Compounds related to the query molecule have been investigated for their neuroprotective effects, particularly in models of Parkinson's disease. For instance, mangiferin, a natural polyphenol, was found to protect N2A cells against toxicity induced by MPP+ (1-Methyl-4-phenylpyridinium), a Parkinsonian syndrome-inducing compound. This suggests potential research applications in developing treatments for neurodegenerative diseases (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of organic compounds containing nitrogen atoms has been studied, highlighting the potential application of related compounds in environmental science. This research focuses on the oxidative breakdown of pollutants using titanium dioxide, which could be relevant for the development of new methods for water and air purification (Low, McEvoy, & Matthews, 1991).
properties
IUPAC Name |
N-methyl-N'-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-14-12(17)13(18)15-8-10-2-5-16(6-3-10)11-4-7-19-9-11/h10-11H,2-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZAABPSPPUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)
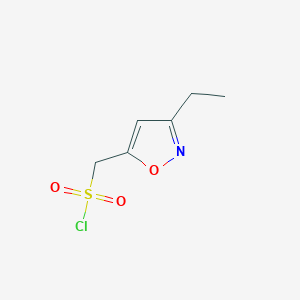

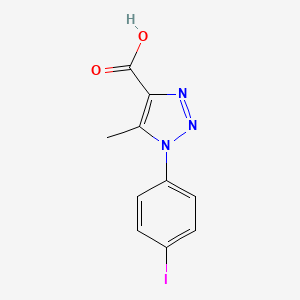

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)

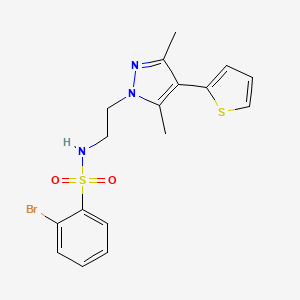
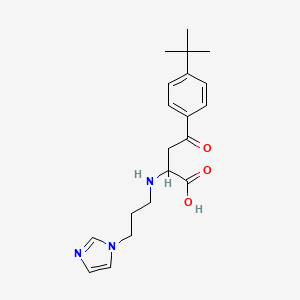
![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)
![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)
